Molecular weight and structural formula of {[2-(Benzyloxy)phenyl]methyl}(butyl)amine
Molecular weight and structural formula of {[2-(Benzyloxy)phenyl]methyl}(butyl)amine
An In-Depth Technical Guide to {[2-(Benzyloxy)phenyl]methyl}(butyl)amine: Synthesis, Characterization, and Applications
Executive Summary: This guide provides a comprehensive technical overview of {[2-(Benzyloxy)phenyl]methyl}(butyl)amine, a secondary amine featuring a benzyloxy-substituted aromatic scaffold. This class of molecules serves as a valuable building block in organic synthesis and holds significant potential within medicinal chemistry. Drawing from established principles and data on analogous structures, this document details the compound's physicochemical properties, a robust synthetic protocol via reductive amination, methods for structural elucidation, and an exploration of its potential applications in drug discovery. It is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this compound and its derivatives.
Chemical Identity and Physicochemical Properties
{[2-(Benzyloxy)phenyl]methyl}(butyl)amine is a derivative of benzylamine, incorporating a butyl group on the nitrogen atom and a benzyloxy substituent at the ortho position of the benzyl ring. This specific substitution pattern makes it an interesting scaffold for exploring structure-activity relationships in various biological targets.
Nomenclature and Structure
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Systematic Name: N-({2-(benzyloxy)phenyl}methyl)butan-1-amine
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Molecular Formula: C₁₈H₂₃NO
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Structural Representation:
(Note: This is a representative image. The exact structure should be confirmed by spectroscopic analysis.)
Physicochemical Data
The following table summarizes key computed and empirical data based on the compound's structure and data from highly similar analogues, such as {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine.[1]
| Property | Value | Source |
| Molecular Weight | 269.38 g/mol | ChemScene[1] |
| CAS Number | 861408-27-7 (Isobutyl analogue) | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | ChemScene[1] |
| LogP (Computed) | 4.01 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 7 | ChemScene[1] |
Synthesis and Purification
The synthesis of secondary amines like {[2-(Benzyloxy)phenyl]methyl}(butyl)amine is most efficiently achieved through reductive amination. This well-established method offers high yields and operational simplicity, making it a preferred choice in both academic and industrial settings.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 2-(benzyloxy)benzaldehyde and butan-1-amine as readily available starting materials. The key C-N bond is formed via an intermediate imine, which is subsequently reduced in situ.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol: One-Pot Reductive Amination
This protocol describes a reliable, one-pot procedure. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is mild enough to not reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, thus minimizing side reactions.
Materials:
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2-(Benzyloxy)benzaldehyde
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Butan-1-amine (n-butylamine)[2]
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Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM), anhydrous
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Acetic Acid (glacial)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Magnesium sulfate (anhydrous)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(benzyloxy)benzaldehyde (1.0 eq). Dissolve in anhydrous DCM (approx. 0.2 M concentration).
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Amine Addition: Add butan-1-amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). The acid serves to catalyze the formation of the iminium ion, which is the species that is actively reduced.
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Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the Schiff base (imine).
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Reduction: Carefully add STAB (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed (typically 2-4 hours).
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Quenching: Once the reaction is complete, slowly quench the mixture by adding saturated sodium bicarbonate solution. Ensure gas evolution has ceased before proceeding.
Work-up and Purification
A standard liquid-liquid extraction is employed to isolate the basic amine product from the reaction mixture.
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Extraction: Transfer the quenched mixture to a separatory funnel. Dilute with additional DCM if necessary. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). The bicarbonate wash removes any remaining acetic acid and other acidic impurities.
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Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude oil using flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective. The amine's polarity may necessitate the addition of 1% triethylamine to the eluent to prevent tailing on the silica gel.
Structural Characterization and Quality Control
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Caption: Standard workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is the most informative tool for structural confirmation. Expected characteristic signals include:
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Aromatic protons from both the benzyloxy and the central phenyl ring (approx. 6.8-7.5 ppm).
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A singlet for the benzylic ether methylene (-O-CH₂-Ph) around 5.0 ppm.
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A singlet for the benzylic amine methylene (-Ar-CH₂-N-) around 3.7 ppm.
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Multiplets for the butyl chain protons, including the N-H proton (which may be broad or exchangeable with D₂O).
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¹³C NMR: The carbon spectrum will confirm the presence of all 18 carbon atoms in their distinct chemical environments.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 270.39, confirming the molecular weight of 269.38 g/mol .
Applications in Medicinal Chemistry and Drug Discovery
The true value of {[2-(Benzyloxy)phenyl]methyl}(butyl)amine lies in its utility as both a synthetic intermediate and a potential bioactive scaffold. The benzylamine core is a privileged structure in medicinal chemistry.[3]
Role as a Synthetic Intermediate
The secondary amine functionality is a versatile handle for further chemical elaboration. The benzyl group on the oxygen can also be removed via hydrogenolysis to unmask a phenol, providing another site for modification.
Potential as a Bioactive Scaffold
The structural motifs within this molecule are present in compounds with diverse biological activities. This suggests that {[2-(Benzyloxy)phenyl]methyl}(butyl)amine could serve as a valuable starting point for lead optimization campaigns targeting several classes of proteins.
| Bioactive Scaffold Analogue | Biological Target/Application | Reference |
| 2-(Benzyloxy)benzamides | TRPM8 Antagonists (for pain and cold sensation) | Bioorg. Med. Chem. Lett.[4] |
| Benzyloxy Derivatives | Selective MAO-B Inhibitors (for CNS disorders) | Google Patents[5] |
| N-(benzyloxyphenyl) benzamides | Trypanosoma brucei Inhibitors (for African Trypanosomiasis) | Bioorg. Med. Chem.[6] |
| Substituted Aryl Benzylamines | 17β-Hydroxysteroid Dehydrogenase Inhibitors (for prostate cancer) | Molecules[7] |
Safety, Handling, and Storage
While specific toxicological data for this compound is not available, its structure suggests that precautions similar to those for other N-benzylamines should be taken. N-benzylamine is classified as a corrosive chemical that can cause irritation to the skin, eyes, and respiratory system.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Chemical safety goggles or face shield | EN 166 (EU) or OSHA 29 CFR 1910.133 (US)[8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | EN 374[9] |
| Skin Protection | Laboratory coat, long-sleeved clothing, closed-toe shoes | Good laboratory practice |
| Respiratory Protection | Use in a well-ventilated chemical fume hood | N/A |
Spill and Exposure Procedures
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Spill: Evacuate the area. Wear appropriate PPE. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed container for chemical waste disposal.[9][10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Storage and Stability
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
References
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Ataman Kimya. (n.d.). N-BENZYLAMINE. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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Astech Ireland. (n.d.). Safety Data Sheet: Benzylamine. [Link]
- Rivero-Jerez, P. S., & Pérez, E. G. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. Tetrahedron Letters, 125, 154609.
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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Lashinger, L. M., et al. (2013). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(22), 6038-6042. [Link]
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Wikipedia. (n.d.). Benzylamine. [Link]
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Jain, S., et al. (2017). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry, 25(5), 1564-1575. [Link]
- Hoffmann-La Roche Inc. (2007). Benzyloxy derivatives as MAOB inhibitors.
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Dondi, C., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 26(23), 7234. [Link]
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FooDB. (2010). Showing Compound 1-Butylamine (FDB003380). [Link]
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